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Compound of Interest

4-Bromo-2-fluoro-6-
Compound Name:
methoxybenzonitrile

Cat. No.: B1525762

An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methoxybenzonitrile: Structure,
Reactivity, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-2-fluoro-6-
methoxybenzonitrile, a substituted aromatic compound of significant interest to researchers in
medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its
core structural and physicochemical properties, explore its synthetic accessibility and chemical
reactivity, and discuss its potential applications as a versatile building block for novel
molecules. This document is intended for professionals engaged in drug discovery,
agrochemical research, and the development of advanced organic materials.

Molecular Structure and Identification

4-Bromo-2-fluoro-6-methoxybenzonitrile is a polysubstituted benzene ring featuring a
strategic arrangement of four distinct functional groups: a bromo group, a fluoro group, a
methoxy group, and a nitrile group. This unique combination imparts a specific reactivity profile
and steric and electronic properties that make it a valuable intermediate in multi-step
syntheses.

The IUPAC name for this compound is 4-bromo-2-fluoro-6-methoxybenzonitrile. Its
fundamental identifiers are summarized in the table below for precise documentation and
material sourcing.
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Identifier Value Source(s)
CAS Number 457051-15-9 [1]12]
Molecular Formula CsHsBrFNO [1][3]
Molecular Weight 230.03 g/mol [1]
Canonical SMILES EOCFC(C(ZCC(ZCDBOF)C# [4]

1S/C8H5BIFNO/c1-12-8-3-
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The spatial arrangement of these functional groups is critical to its utility. The methoxy and
fluoro groups are positioned ortho to the nitrile, while the bromo group is in the para position.
This substitution pattern dictates the molecule's electronic landscape and provides multiple,
distinct sites for chemical modification.

Caption: 2D structure of 4-Bromo-2-fluoro-6-methoxybenzonitrile with key functional groups
highlighted.

Physicochemical Properties and Characterization

Understanding the physical properties of a chemical is paramount for its effective handling,
storage, and application in experimental setups. 4-Bromo-2-fluoro-6-methoxybenzonitrile is
typically supplied as a solid with a purity of 95% or higher.[3]
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Property Value | Description Source(s)
Physical Form Solid [3]
Purity =295% [1]
Storage Sealed in a dry environment at 2]

room temperature.

Topological Polar Surface Area

(TPSA) 33.02 A2 [1]
logP (Predicted) 2.468 [1]
Hydrogen Bond Acceptors 2 [1]
Hydrogen Bond Donors 0 [1]
Rotatable Bonds 1 [1]

Spectroscopic Validation

While specific spectral data must be confirmed by the supplier for each batch, the structure of
4-Bromo-2-fluoro-6-methoxybenzonitrile can be unequivocally confirmed using standard
analytical techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: Would exhibit two singlets in the aromatic region corresponding to the two non-
equivalent aromatic protons, and a singlet in the aliphatic region (~3.8-4.0 ppm) for the
methoxy (-OCHs) protons.

o 13C NMR: Would show eight distinct signals corresponding to the eight carbon atoms in the
molecule. The carbon of the nitrile group (-C=N) would appear significantly downfield.

o 1°F NMR: A singlet would confirm the presence of the single fluorine atom.

e Mass Spectrometry (MS): High-resolution mass spectrometry should show a molecular ion
peak [M]+ corresponding to the monoisotopic mass of 228.95386 Da.[4] The characteristic
isotopic pattern of bromine (*°Br and 81Br in an approximate 1:1 ratio) would be observed,
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presenting as two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and
[M+2]+).

e Infrared (IR) Spectroscopy: A strong, sharp absorption band in the range of 2220-2240 cm~1
would be indicative of the nitrile (-C=N) stretching vibration.

Synthesis and Reactivity Analysis
Plausible Synthetic Pathway

A definitive, published synthesis for 4-Bromo-2-fluoro-6-methoxybenzonitrile is not readily
available in the provided search results. However, a chemically sound route can be proposed
based on established organic chemistry transformations, particularly the Rosenmund—-von
Braun reaction. This reaction is a reliable method for converting aryl halides to aryl nitriles
using a copper cyanide salt.[5]

A plausible precursor would be a dibrominated anisole derivative. The synthesis could proceed
as follows:

o Starting Material: 1,5-Dibromo-3-fluoro-2-methoxybenzene.
e Reaction: Nucleophilic aromatic substitution of one bromo group with a cyanide group.

» Reagents: Copper(l) cyanide (CuCN) in a high-boiling polar aprotic solvent such as
Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

» Rationale: The choice of CuCN is critical as it is the source of the nitrile. DMF is an excellent
solvent for this transformation due to its ability to dissolve the reagents and its high boiling
point, which allows the reaction to be conducted at elevated temperatures necessary to
overcome the activation energy for this substitution.

Exemplary Experimental Protocol

This protocol is a representative example and must be adapted and optimized under proper
laboratory safety protocols.

e Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic
stirrer, and a nitrogen inlet, add 1,5-dibromo-3-fluoro-2-methoxybenzene (1.0 eq) and
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Copper(l) cyanide (1.2 eq).

e Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of starting material) to the
flask.

o Reaction: Heat the reaction mixture to reflux (approx. 150-160 °C) under a nitrogen
atmosphere.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed
(typically 12-24 hours).

o Work-up: Cool the mixture to room temperature. Quench the reaction by pouring it into an
agueous solution of ferric chloride to complex with excess cyanide.

o Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the
organic layer sequentially with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. Purify the crude residue via silica gel column chromatography to
yield the final product.

Reactivity Profile

The true value of 4-Bromo-2-fluoro-6-methoxybenzonitrile lies in the differential reactivity of
its functional groups, which can be addressed selectively to build molecular complexity.
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Caption: Key reaction pathways available for 4-Bromo-2-fluoro-6-methoxybenzonitrile.

o The Bromo Group: This is an ideal handle for palladium-catalyzed cross-coupling reactions.
It allows for the facile introduction of carbon-carbon (e.g., Suzuki, Sonogashira) or carbon-
heteroatom (e.g., Buchwald-Hartwig amination) bonds. This is the most common and
powerful application for building complex molecular scaffolds.

e The Nitrile Group: This group is a versatile synthetic precursor. It can be hydrolyzed under
acidic or basic conditions to form a carboxylic acid or reduced to a primary amine
(benzylamine derivative).

» The Aromatic Ring: The existing substituents activate the ring for further electrophilic or
nucleophilic aromatic substitution, although reactions at this site are often less selective than
transformations at the bromo or nitrile positions.

Applications in Research and Development

The structural motifs present in this molecule are frequently found in biologically active
compounds and functional organic materials.

e Medicinal Chemistry: As a highly functionalized aromatic ring, this compound serves as an
excellent starting point or intermediate for the synthesis of Active Pharmaceutical Ingredients
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(APIs). The ability to perform cross-coupling at the bromine site and modify the nitrile group
allows for rapid library synthesis in drug discovery campaigns. Substituted benzonitriles are
key components in various therapeutic agents, including kinase inhibitors for oncology.

o Materials Science: The rigid, electron-deficient nature of the benzonitrile core, combined with
the potential for extension via cross-coupling, makes it a candidate for creating conjugated
organic molecules. Such molecules are essential for the development of Organic Light-
Emitting Diodes (OLEDS), organic photovoltaics, and other electronic materials.

o Agrochemicals: The synthesis of novel herbicides, pesticides, and fungicides often relies on
functionalized aromatic building blocks. The specific substitution pattern of this molecule
could be leveraged to develop new crop protection agents with improved efficacy and safety
profiles.

Safety and Handling

4-Bromo-2-fluoro-6-methoxybenzonitrile must be handled with appropriate care in a
laboratory setting. It is classified as harmful and an irritant.
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Safety Information Details Source(s)
Signal Word Warning
Pictogram GHSO07 (Exclamation Mark)

H302: Harmful if

swallowed.H315: Causes skin
Hazard Statements irritation.H319: Causes serious

eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing
dust.P280: Wear protective
gloves/eye
protection.P301+P312: IF
SWALLOWED: Call a POISON
CENTER/doctor if you feel
unwell.P305+P351+P338: IF
IN EYES: Rinse cautiously with

Precautionary Statements

water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Handling Recommendations:

Always use this chemical within a certified fume hood.

Wear standard Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and
safety glasses with side shields.

Avoid inhalation of dust and direct contact with skin and eyes.

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible materials.

Conclusion
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4-Bromo-2-fluoro-6-methoxybenzonitrile is a highly functionalized and synthetically versatile
chemical intermediate. Its value is derived from the presence of multiple, orthogonally reactive
functional groups on a single aromatic scaffold. The bromo group serves as a prime site for
constructing complex molecular architectures via cross-coupling chemistry, while the nitrile
group offers a gateway to other important functionalities. These features make it a compound
of high interest for researchers and drug development professionals aiming to synthesize novel
and impactful molecules in pharmaceuticals, materials, and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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